molecular formula C4H5N3O2 B7763840 2-Methyl-5-nitroimidazole CAS No. 100215-29-0

2-Methyl-5-nitroimidazole

Cat. No. B7763840
M. Wt: 127.10 g/mol
InChI Key: FFYTTYVSDVWNMY-UHFFFAOYSA-N
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Patent
US03947467

Procedure details

The novel compounds coming within the scope of the generic formula, supra, are readily synthesized starting with commercially available 2-methyl-5-nitroimidazole. This starting compound is allowed to react with a suitable alkylating agent, such as dimethyl sulfate, in a suitable solvent, for example benzene, to yield the comopound identified as 1,2-dimethyl-5-nitroimidazole. This latter compound is in turn allowed to react with benzaldehyde in the presence of a base, for example sodium ethoxide in absolute ethanol, to yield 1-methyl-5-nitro-2-styrylimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC1NC([N+]([O-])=O)=CN=1.S(OC)(OC)(=O)=O.[CH3:17][N:18]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][N:20]=[C:19]1[CH3:26].[CH:27](=O)[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.[O-]CC.[Na+]>C(O)C.C1C=CC=CC=1>[CH3:17][N:18]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][N:20]=[C:19]1[CH:26]=[CH:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are readily synthesized
CUSTOM
Type
CUSTOM
Details
to yield the comopound

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1[N+](=O)[O-])C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.